ROCK2 Inhibitory Potency: >150-Fold Improvement Over Fasudil-Derived Scaffold
The sulfonamide derivative H-1152, synthesized from 4-methylisoquinoline-5-sulfonyl chloride, exhibits a ROCK2 IC₅₀ of 12 nM (Ki = 1.6 nM) [1][2]. In contrast, fasudil (HA-1077), which is derived from the unsubstituted analog isoquinoline-5-sulfonyl chloride, displays a ROCK2 IC₅₀ of 1.9 μM (1,900 nM) . The 4-methyl substitution confers a 158-fold enhancement in target engagement potency, directly impacting the effective concentration range required for cellular and in vivo studies.
| Evidence Dimension | ROCK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM (H-1152 derived from 4-methylisoquinoline-5-sulfonyl chloride) |
| Comparator Or Baseline | 1.9 μM (1,900 nM) (Fasudil derived from isoquinoline-5-sulfonyl chloride) |
| Quantified Difference | 158-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay using purified ROCK2 enzyme |
Why This Matters
A 158-fold potency difference translates to substantially lower compound consumption, reduced cost per assay, and minimized off-target effects at pharmacologically relevant concentrations.
- [1] InvivoChem. H-1152 (ROCK inhibitor). Product Datasheet. CAS 451462-58-1. View Source
- [2] Anjiechem. H-1152 dihydrochloride. Product Information. View Source
